1,3-Dibromo-2-methylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

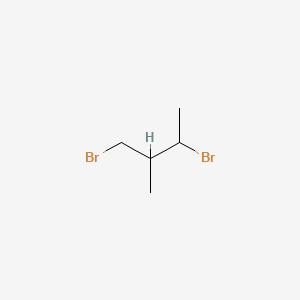

Structure

3D Structure

Properties

CAS No. |

49623-50-9 |

|---|---|

Molecular Formula |

C5H10Br2 |

Molecular Weight |

229.94 g/mol |

IUPAC Name |

1,3-dibromo-2-methylbutane |

InChI |

InChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3 |

InChI Key |

BUSRMHUIGFKVAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C(C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1,3-Dibromo-2-methylbutane (CAS No: 49623-50-9).[1] While specific experimental data for this particular isomer is limited in publicly available literature, this document consolidates known information and provides generalized experimental protocols based on established principles of organic chemistry for alkyl halides. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be working with or investigating this compound and its related structures.

Chemical and Physical Properties

Table 1: Summary of Chemical and Physical Properties of this compound and Related Isomers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 49623-50-9 | [1] |

| Molecular Formula | C₅H₁₀Br₂ | [1] |

| Molecular Weight | 229.94 g/mol | [1] |

| Boiling Point | Estimated: 181.6 °C at 760 mmHg (for 1,3-Dibromo-3-methylbutane) | [2] |

| Melting Point | Estimated: -28.63 °C (for 1,3-Dibromo-3-methylbutane) | [2] |

| Density | Estimated: 1.672 g/cm³ (for 1,3-Dibromo-3-methylbutane) | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons) | General chemical principle |

Reactivity and Stability

This compound is expected to exhibit reactivity typical of a secondary and a primary alkyl bromide. The presence of two bromine atoms on the carbon skeleton opens up possibilities for various nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: Both bromine atoms can act as leaving groups in the presence of nucleophiles. The primary bromide is more susceptible to Sₙ2 reactions, while the secondary bromide can undergo both Sₙ1 and Sₙ2 reactions, depending on the reaction conditions (nucleophile, solvent, temperature).

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (E1 or E2) to form alkenes or dienes. The regioselectivity and stereoselectivity of these reactions will be influenced by the steric hindrance around the bromine-bearing carbons and the nature of the base used.

-

Stability: The compound is expected to be stable under standard laboratory conditions, away from strong bases, strong oxidizing agents, and high temperatures. Like many brominated organic compounds, it may be sensitive to light and should be stored in a dark, well-ventilated area.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is the bromination of an appropriate alkene precursor, such as 3-methyl-1-butene (B165623), or the hydrobromination of a suitable unsaturated alcohol followed by substitution. The following is a generalized protocol for the synthesis from an alkene.

3.1.1. Synthesis from 3-methyl-1-butene via Hydrobromination and Radical Bromination (Illustrative Pathway)

This is a hypothetical two-step synthesis.

Step 1: Anti-Markovnikov Hydrobromination of 3-methyl-1-butene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3-methyl-1-butene (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF).

-

Initiator Addition: Add a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), to the solution.

-

HBr Addition: Bubble dry hydrogen bromide gas through the solution at 0 °C. The reaction should be carried out in the presence of a UV light source to promote radical formation.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663).

-

Purification: Remove the solvent under reduced pressure. The crude 1-bromo-3-methylbutane (B150244) can be purified by fractional distillation.

Step 2: Radical Bromination of 1-bromo-3-methylbutane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place the purified 1-bromo-3-methylbutane (1 equivalent) and a suitable solvent (e.g., carbon tetrachloride or dichloromethane).

-

Initiation: Add a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Bromination: Heat the mixture to reflux and add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the reaction solvent dropwise. The reaction should be irradiated with a UV lamp.

-

Monitoring: Monitor the reaction by GC or TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct. Wash the filtrate with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Purification

Crude this compound, obtained from synthesis, can be purified using standard laboratory techniques.

-

Aqueous Work-up: The crude product should be washed sequentially with water to remove any water-soluble impurities, a dilute aqueous solution of sodium bicarbonate to neutralize any residual acid, and finally with brine to aid in the separation of the organic and aqueous layers.

-

Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Distillation: Fractional distillation under reduced pressure is the most effective method for purifying liquid alkyl halides. The appropriate pressure and temperature for distillation will need to be determined experimentally.

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons and spin-spin coupling. The protons on the carbon atoms bearing the bromine atoms would be expected to resonate in the downfield region (typically 3.0-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbons bonded to the bromine atoms will be shifted downfield (typically in the range of 25-70 ppm).

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters for routine organic compound analysis can be used.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum of an alkyl bromide is characterized by the C-Br stretching vibration.

-

C-Br Stretch: A moderate to strong absorption band is expected in the fingerprint region, typically between 650 and 500 cm⁻¹.

-

C-H Stretch: Strong absorption bands will be present in the region of 3000-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3.3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for a dibrominated compound.

-

Molecular Ion Peak (M⁺): A cluster of peaks for the molecular ion will be observed due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 1:2:1.

-

Fragmentation: Common fragmentation pathways for alkyl halides include the loss of a bromine radical (M-Br) and cleavage of the carbon-carbon bonds.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Scan a suitable mass range to observe the molecular ion and fragment ions.

Safety and Handling

-

General Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Potential Synthetic Pathway

Caption: A potential synthetic pathway to this compound.

References

An In-depth Technical Guide to 1,3-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and expected chemical behavior of 1,3-Dibromo-2-methylbutane. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages data from analogous compounds and established principles of organic chemistry to provide a robust predictive analysis.

Molecular Structure and Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₀Br₂.[1][2] Its structure features a four-carbon butane (B89635) chain with a methyl group at the second carbon and bromine atoms at the first and third positions. The presence of two stereocenters at C2 and C3 implies the existence of multiple stereoisomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and sourced from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Br₂ | [1][2] |

| Molecular Weight | 229.94 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 49623-50-9 | [1] |

| InChI | InChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3 | [1][2] |

| InChIKey | BUSRMHUIGFKVAM-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(CBr)C(C)Br | [2] |

Synthesis and Purification

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound would involve the bromination of a suitable precursor, such as 2-methyl-1-buten-3-ol or a related unsaturated alcohol. The reaction would likely proceed via electrophilic addition of bromine to the double bond, followed by substitution of the hydroxyl group.

A potential, though less direct, multi-step synthesis could start from 3-methyl-1-butene. The addition of a hypobromous acid equivalent would yield a bromohydrin, which could then be converted to the dibromide.

Experimental Protocol: General Procedure for the Dihalogenation of an Alkene (Analogous Synthesis)

This is a generalized protocol and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A solution of the starting alkene (e.g., 2-methyl-1-buten-3-ol) in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the cooled alkene solution with constant stirring. The addition is continued until a faint orange color persists, indicating complete consumption of the alkene.

-

Workup: The reaction mixture is washed sequentially with a solution of sodium thiosulfate (B1220275) (to quench excess bromine), water, and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield the pure this compound.

Purification

The primary method for purifying this compound would be fractional distillation. Gas chromatography (GC) would be an essential analytical technique to assess the purity of the final product and to monitor the efficiency of the distillation process. The elution order in GC is primarily determined by the boiling point of the compounds.

Spectroscopic Analysis (Predicted)

Direct experimental spectra for this compound are not available in the public domain. The following sections provide predicted spectroscopic characteristics based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons and spin-spin coupling. The chemical shifts will be influenced by the electronegative bromine atoms.

Predicted Chemical Shifts and Splitting Patterns:

-

-CH(Br)-: This proton would appear as a multiplet, significantly downfield due to the adjacent bromine atom.

-

-CH(CH₃)-: This proton would also be a complex multiplet, coupled to the protons of the adjacent methyl group and the methylene (B1212753) group.

-

-CH₂Br: The protons of this group are diastereotopic and would likely appear as two separate multiplets, each coupled to the adjacent methine proton.

-

-CH₃ (on C2): This methyl group would appear as a doublet, coupled to the adjacent methine proton.

-

-CH₃ (on C4): This methyl group would appear as a doublet, coupled to the methine proton at C3.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2-methylbutane, a structural analog, shows four distinct signals due to symmetry.[3] For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The carbons bonded to bromine will be significantly deshielded and appear at lower field.

Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).[4][5]

Expected Fragmentation Patterns:

-

Loss of a bromine atom: A prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺) would be expected.

-

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to a bromine atom is a common fragmentation pathway for alkyl halides.[6][7]

-

Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation pathway.

Chemical Reactivity

As an alkyl halide, this compound is expected to undergo nucleophilic substitution and elimination reactions. The presence of two bromine atoms at primary and tertiary positions suggests that the reactivity will be dependent on the reaction conditions and the nature of the nucleophile/base.

Nucleophilic Substitution

The molecule has two sites for nucleophilic attack. The primary bromide is more susceptible to Sₙ2 reactions, while the tertiary bromide is more likely to undergo Sₙ1 reactions. The choice of solvent and nucleophile will be critical in directing the selectivity of the reaction.

Elimination Reactions

Treatment with a strong, non-nucleophilic base is expected to induce elimination reactions (E1 or E2), leading to the formation of alkenes. The regioselectivity of the elimination will be governed by Zaitsev's rule, favoring the formation of the more substituted alkene.

Logical Flow of Alkyl Halide Reactions

Caption: General reaction pathways for this compound.

Toxicological and Environmental Considerations

Organobromine compounds, as a class, have been the subject of environmental and toxicological scrutiny.[8][9] Many brominated hydrocarbons are known for their persistence in the environment and potential for bioaccumulation.[10][11]

While specific toxicological data for this compound is not available, it is prudent to handle this compound with appropriate safety precautions, assuming it may have irritant properties and potential for toxicity. The metabolism of brominated hydrocarbons can lead to the release of bromide ions in the body.[12]

Conclusion

This compound is a halogenated alkane with potential applications in organic synthesis as a building block for more complex molecules. While specific experimental data for this compound is scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of alkyl halides. Further research is needed to fully characterize its spectroscopic properties, optimize its synthesis, and evaluate its potential biological activity and toxicological profile. Researchers working with this compound should proceed with caution and employ standard safety protocols for handling halogenated organic compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C5H10Br2 | CID 12405397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism in the toxicokinetics and fate of brominated flame retardants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Stereoisomers of 1,3-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomerism of 1,3-dibromo-2-methylbutane, a halogenated alkane with applications in organic synthesis and as a potential building block in medicinal chemistry. Due to its chiral nature, understanding the spatial arrangement of its atoms is critical for its application in stereospecific reactions and the development of enantiomerically pure active pharmaceutical ingredients.

Stereochemistry of this compound

This compound (C₅H₁₀Br₂) possesses two chiral centers at carbon 2 (C2) and carbon 3 (C3). A chiral center is a carbon atom that is attached to four different groups.

-

C2 is chiral: It is bonded to a hydrogen atom (H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and the C3 carbon, which is also a chiral center.

-

C3 is chiral: It is bonded to a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and the C2 carbon.

The presence of two chiral centers means that this compound can exist as a maximum of 2² = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers.

Stereoisomer Relationships

The four stereoisomers of this compound are:

-

(2R, 3R)-1,3-Dibromo-2-methylbutane

-

(2S, 3S)-1,3-Dibromo-2-methylbutane

-

(2R, 3S)-1,3-Dibromo-2-methylbutane

-

(2S, 3R)-1,3-Dibromo-2-methylbutane

The relationship between these stereoisomers can be summarized as follows:

-

(2R, 3R) and (2S, 3S) are a pair of enantiomers .

-

(2R, 3S) and (2S, 3R) are a pair of enantiomers .

-

The relationship between any other pairing, for example (2R, 3R) and (2R, 3S), is that of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other.

The following diagram illustrates the relationships between the stereoisomers of this compound.

Quantitative Data Summary

| Stereoisomer Configuration | Relationship | Expected Optical Rotation | Expected Physical Properties (Boiling Point, etc.) |

| (2R, 3R) | Enantiomer of (2S, 3S) | Equal in magnitude, opposite in sign to (2S, 3S) | Identical to (2S, 3S) |

| (2S, 3S) | Enantiomer of (2R, 3R) | Equal in magnitude, opposite in sign to (2R, 3R) | Identical to (2R, 3R) |

| (2R, 3S) | Enantiomer of (2S, 3R) | Equal in magnitude, opposite in sign to (2S, 3R) | Identical to (2S, 3R) |

| (2S, 3R) | Enantiomer of (2R, 3S) | Equal in magnitude, opposite in sign to (2R, 3S) | Identical to (2S, 3R) |

| (2R, 3R) vs (2R, 3S) | Diastereomers | Unrelated | Different |

| (2R, 3R) vs (2S, 3R) | Diastereomers | Unrelated | Different |

| (2S, 3S) vs (2R, 3S) | Diastereomers | Unrelated | Different |

| (2S, 3S) vs (2S, 3R) | Diastereomers | Unrelated | Different |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound stereoisomers are not widely published. However, based on established organic chemistry principles, the following sections outline plausible methodologies.

Proposed Synthesis of a Diastereomeric Mixture

A mixture of the stereoisomers of this compound can be synthesized from the corresponding diol, 2-methylbutane-1,3-diol, via a nucleophilic substitution reaction.

Reaction:

2-methylbutane-1,3-diol + 2 HBr → this compound + 2 H₂O

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methylbutane-1,3-diol.

-

Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) to the flask. An excess of HBr is typically used to drive the reaction to completion.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add an organic solvent (e.g., diethyl ether or dichloromethane) to extract the product. The organic layer will contain the this compound.

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield a mixture of the four stereoisomers of this compound.

The following diagram illustrates the general workflow for the synthesis.

Proposed Separation of Diastereomers

Diastereomers have different physical properties and can therefore be separated by conventional laboratory techniques such as fractional distillation or chromatography.

Methodology: Column Chromatography

-

Column Preparation: A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The mixture of this compound stereoisomers is dissolved in a minimal amount of the non-polar solvent and carefully loaded onto the top of the column.

-

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. A gradient of increasing polarity (e.g., from pure hexane (B92381) to a mixture of hexane and ethyl acetate) is often used to elute the compounds.

-

Fraction Collection: The different diastereomeric pairs will travel down the column at different rates and can be collected in separate fractions as they elute.

-

Analysis: The composition of each fraction is analyzed by a suitable technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to identify the separated diastereomers.

This separation will yield two sets of fractions: one containing the (2R, 3R) and (2S, 3S) enantiomeric pair, and the other containing the (2R, 3S) and (2S, 3R) enantiomeric pair. The separation of the individual enantiomers within each pair would require chiral chromatography.

The logical relationship for the separation process is depicted below.

Proposed Stereoselective Synthesis of (2S,3R)-1,3-dibromo-2-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed stereoselective synthetic route for (2S,3R)-1,3-dibromo-2-methylbutane, a chiral organohalogen compound with potential applications in pharmaceutical and materials science research. Due to the absence of a direct, documented synthesis in the current literature, this guide presents a theoretical two-step pathway commencing with the commercially available chiral precursor, (S)-2-methyl-1-butanol. The proposed synthesis is grounded in well-established organic reactions, with experimental protocols and expected outcomes extrapolated from analogous transformations reported in peer-reviewed literature.

Proposed Synthetic Pathway

The proposed synthesis of (2S,3R)-1,3-dibromo-2-methylbutane involves two sequential reactions:

-

Dehydration of (S)-2-methyl-1-butanol: The initial step focuses on the stereospecific dehydration of the primary alcohol to yield the corresponding terminal alkene, (S)-3-methyl-1-pentene. To circumvent potential carbocation rearrangements and loss of stereochemical integrity often associated with acid-catalyzed dehydrations, a milder, more controlled approach is proposed. This involves the conversion of the alcohol to a good leaving group, such as a tosylate, followed by an E2 elimination using a non-nucleophilic bulky base.

-

Diastereoselective Dibromination of (S)-3-methyl-1-pentene: The second step entails the diastereoselective addition of bromine across the double bond of the chiral alkene. The bromination of alkenes typically proceeds via a cyclic bromonium ion intermediate, leading to an anti-addition of the two bromine atoms. The inherent chirality of the starting alkene is expected to direct the facial attack of the bromine, leading to the preferential formation of one of the two possible diastereomers.

The overall proposed synthetic scheme is depicted below:

Figure 1: Proposed two-step synthesis of (2S,3R)-1,3-dibromo-2-methylbutane.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of (2S,3R)-1,3-dibromo-2-methylbutane. These procedures are based on analogous reactions and may require optimization for the specific substrates.

Step 1: Synthesis of (S)-3-methyl-1-pentene from (S)-2-methyl-1-butanol

This procedure involves the tosylation of the primary alcohol followed by elimination.

Materials:

-

(S)-2-methyl-1-butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Tosylation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methyl-1-butanol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

-

To this solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. The tosylate is typically used in the next step without further purification.

-

Elimination: In a separate round-bottom flask, dissolve the crude tosylate in tert-butanol.

-

Add potassium tert-butoxide (1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the formation of the alkene by gas chromatography (GC).

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with pentane (B18724) (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the pentane to obtain (S)-3-methyl-1-pentene.

Step 2: Synthesis of (2S,3R)-1,3-dibromo-2-methylbutane from (S)-3-methyl-1-pentene

This procedure describes the diastereoselective dibromination of the chiral alkene.

Materials:

-

(S)-3-methyl-1-pentene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask protected from light and equipped with a dropping funnel and magnetic stirrer, dissolve (S)-3-methyl-1-pentene (1.0 eq) in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).

-

Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the bromine solution dropwise to the alkene solution at -78 °C with vigorous stirring. The disappearance of the reddish-brown color of bromine indicates its consumption.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess bromine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford (2S,3R)-1,3-dibromo-2-methylbutane.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis, based on yields and selectivities reported for analogous reactions in the literature. It is important to note that these values are estimates and may vary upon experimental execution.

| Step | Reaction | Substrate | Product | Reagents and Conditions | Expected Yield (%) | Expected Diastereomeric Ratio (dr) |

| 1 | Dehydration | (S)-2-methyl-1-butanol | (S)-3-methyl-1-pentene | 1. TsCl, Pyridine; 2. t-BuOK, t-BuOH | 75-85 | >98:2 |

| 2 | Dibromination | (S)-3-methyl-1-pentene | (2S,3R)-1,3-dibromo-2-methylbutane | Br₂, CH₂Cl₂ | 80-90 | 70:30 - 80:20 |

Logical Relationship Diagram

The logical progression of the synthesis, highlighting the key transformations and stereochemical considerations, is illustrated in the following diagram.

An In-Depth Technical Guide to 1,3-Dibromo-2-methylbutane: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1,3-Dibromo-2-methylbutane, with a focus on its International Union of Pure and Applied Chemistry (IUPAC) nomenclature, physicochemical properties, and potential synthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

IUPAC Nomenclature: A Step-by-Step Determination

The systematic naming of this compound according to IUPAC rules is a logical process that ensures unambiguous identification of its chemical structure. The following steps delineate the nomenclature process:

-

Identification of the Parent Chain: The longest continuous carbon chain in the molecule is identified. In this case, the longest chain consists of four carbon atoms, which corresponds to the parent alkane, butane .

-

Numbering the Parent Chain: The carbon chain is numbered to assign the lowest possible locants (numbers) to the substituents. There are two possible numbering schemes:

-

Scheme A: Numbering from left to right gives the substituents the locants 2 (for the methyl group), 1, and 3 (for the bromine atoms).

-

Scheme B: Numbering from right to left gives the substituents the locants 3 (for the methyl group), 2, and 4 (for the bromine atoms).

According to the "first point of difference" rule, the set of locants (1, 2, 3) from Scheme A is lower than the set (2, 3, 4) from Scheme B. Therefore, Scheme A is the correct numbering system.

-

-

Identifying and Naming the Substituents: The substituents attached to the parent chain are:

-

Two bromine atoms, which are named as "bromo". Since there are two, the prefix "di" is used, making it "dibromo".

-

One methyl group (-CH₃), which is named as "methyl".

-

-

Assembling the Full IUPAC Name: The substituents are listed in alphabetical order (ignoring prefixes like "di-"). Therefore, "bromo" comes before "methyl". The final IUPAC name is constructed by combining the locants, substituent names, and the parent chain name.

The correct IUPAC name for the compound is This compound .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Br₂ | [1][2] |

| Molecular Weight | 229.94 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 49623-50-9 | [2] |

| InChI | InChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3 | [2] |

| InChIKey | BUSRMHUIGFKVAM-UHFFFAOYSA-N | [2] |

| SMILES | CC(CBr)C(C)Br | [1] |

Synthesis of this compound: An Overview of Potential Methodologies

While a specific, high-yield synthesis protocol for this compound is not extensively documented in readily available literature, its formation can be inferred from established principles of organic chemistry, particularly free radical halogenation.

Free Radical Bromination of 2-Methylbutane

The most probable synthetic route to this compound is through the free radical bromination of 2-methylbutane. This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. However, this method is expected to yield a mixture of mono-, di-, and poly-brominated products. The formation of this compound would be one of several possible isomers.

Experimental Protocol (General):

A generalized procedure for the free radical bromination of an alkane is as follows:

-

Initiation: The reaction is initiated by the homolytic cleavage of bromine (Br₂) using UV light or heat to generate bromine radicals (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from 2-methylbutane to form a secondary or tertiary alkyl radical and hydrogen bromide (HBr).

-

The alkyl radical then reacts with a molecule of Br₂ to form a brominated product and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine.

Due to the presence of primary, secondary, and tertiary hydrogens in 2-methylbutane, a mixture of brominated isomers is expected. The formation of this compound would involve the substitution of hydrogen atoms at the 1st and 3rd positions of the 2-methylbutane backbone. Achieving high selectivity for this specific isomer would be challenging and would likely require advanced purification techniques such as fractional distillation or preparative chromatography.

Applications in Drug Development and Medicinal Chemistry

Currently, there is a lack of specific information in the public domain detailing the application of this compound in drug development or its interaction with specific biological signaling pathways. Halogenated organic compounds, in general, are of significant interest in medicinal chemistry due to the ability of halogens to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Bromine, in particular, can influence lipophilicity, metabolic stability, and binding affinity to biological targets.

Given its structure, this compound could potentially serve as a synthetic intermediate or a scaffold for the development of novel therapeutic agents. The two bromine atoms provide reactive sites for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships.

Future research may uncover specific biological activities of this compound or its derivatives, potentially leading to applications in areas such as oncology, infectious diseases, or neuroscience. However, at present, its role in drug development remains speculative.

Conclusion

This technical guide has provided a detailed analysis of the IUPAC nomenclature of this compound, a summary of its key physicochemical properties, and an overview of its likely synthetic pathway via free radical bromination. While its direct application in drug development is not yet established, its structure presents possibilities for its use as a building block in the synthesis of more complex molecules. Further research is warranted to explore the potential biological activities and therapeutic applications of this and related dibrominated alkanes.

References

An In-depth Technical Guide on the Physical Properties of 1,3-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Dibromo-2-methylbutane (CAS No: 49623-50-9). The information herein is curated for professionals in research and development who require precise data for experimental design, process modeling, and substance characterization.

Chemical Identity and Structure

This compound is a halogenated alkane. Its structure consists of a four-carbon butane (B89635) backbone with a methyl group at the second carbon and bromine atoms at the first and third positions.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₅H₁₀Br₂[1]

-

SMILES: CC(CBr)C(C)Br[1]

-

InChIKey: BUSRMHUIGFKVAM-UHFFFAOYSA-N[1]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. Data has been compiled from various chemical databases and literature sources. Note that some values are computed or estimated due to limited experimental data.

| Property | Value | Source |

| Molecular Weight | 229.94 g/mol | PubChem[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Water Solubility | Sparingly soluble (predicted) | General Bromoalkane Properties[2][3] |

| Organic Solvent Solubility | Soluble (predicted) | General Bromoalkane Properties[2][4][5][6] |

Solubility Profile

Solubility in Water: As a haloalkane, this compound is expected to be only slightly soluble in water.[2][4] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[2][4]

Solubility in Organic Solvents: this compound is anticipated to be readily soluble in common organic solvents.[2][6] Based on the "like dissolves like" principle, the intermolecular forces (van der Waals forces) in this weakly polar compound are comparable to those in many organic solvents, allowing for miscibility.[5][6]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the principal physical properties of liquid organic compounds like this compound.

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

-

Small round-bottom flask (5-10 mL)

-

Micro-condenser

-

Heating mantle or sand bath

-

Digital thermometer with an adapter

-

Boiling chips or a small magnetic stir bar

-

Clamps and stand

Procedure:

-

Place approximately 2-3 mL of the liquid sample into the round-bottom flask.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the micro-condenser vertically onto the flask and secure it with a clamp.

-

Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.

-

Insert the digital thermometer through the adapter at the top of the condenser so that the tip is positioned in the vapor phase, just below the condenser's side arm.

-

Begin heating the sample gently.

-

Observe the liquid as it begins to boil and a ring of refluxing condensate appears on the condenser walls.

-

The temperature will stabilize when the thermometer bulb is fully immersed in the hot vapor. This stable temperature reading is the boiling point of the liquid.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

The density of a liquid is its mass per unit volume, typically expressed in g/mL.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Pycnometer or a volumetric flask (e.g., 5 mL or 10 mL)

-

Pipette

-

Constant temperature water bath

Procedure:

-

Carefully clean and dry the pycnometer. Measure and record its empty mass on the analytical balance.

-

Fill the pycnometer with the liquid sample up to the calibration mark, ensuring there are no air bubbles. A pipette can be used for precise filling.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) for at least 20 minutes to allow the liquid to reach thermal equilibrium.

-

After equilibration, adjust the liquid volume precisely to the calibration mark, as the volume may have changed with temperature.

-

Dry the outside of the pycnometer and measure its total mass.

-

Calculate the mass of the liquid by subtracting the empty pycnometer's mass from the filled pycnometer's mass.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Density (ρ) = Mass (m) / Volume (V)

-

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and a useful indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lint-free tissues

-

Acetone (B3395972) or ethanol (B145695) for cleaning

Procedure:

-

Turn on the refractometer's light source and the water circulator to bring the prisms to a standard temperature, typically 20°C.

-

Clean the surfaces of the upper and lower prisms with a soft tissue moistened with acetone or ethanol and allow them to dry completely.

-

Using a clean dropper, place 2-3 drops of the liquid sample onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread evenly to form a thin film.

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

Sharpen the boundary between the light and dark regions using the chromaticity adjustment.

-

Use the fine adjustment knob to move the boundary line exactly to the center of the crosshairs in the eyepiece.

-

Press the switch to illuminate the scale and read the refractive index value to four decimal places.

-

Record the temperature at which the measurement was taken.

Visualizations

The following diagrams illustrate a typical experimental workflow and a logical classification relevant to this compound.

References

- 1. This compound | C5H10Br2 | CID 12405397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 6. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

1,3-Dibromo-2-methylbutane molecular weight and formula

This guide provides a concise summary of the core physicochemical properties of 1,3-Dibromo-2-methylbutane, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is a halogenated alkane. Its fundamental molecular attributes are summarized below.

| Identifier | Value | Reference |

| Molecular Formula | C5H10Br2 | [1][2][3] |

| Molecular Weight | 229.94 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 49623-50-9 | [1][2] |

| Canonical SMILES | CC(CBr)C(C)Br | [1] |

Physicochemical Properties

While extensive experimental data for this specific isomer is limited, computed properties and data from related compounds provide valuable insights. These properties are critical for predicting its behavior in various chemical environments.

-

Physical State: Expected to be a liquid at standard temperature and pressure.

-

Reactivity: As a di-haloalkane, it can participate in various nucleophilic substitution and elimination reactions. The bromine atoms serve as good leaving groups, making it a useful building block in organic synthesis.

Biological Significance and Signaling Pathways

This compound is a simple synthetic organohalogen compound. It is not known to be involved in any biological signaling pathways. Its primary relevance to the life sciences is as a potential intermediate or building block in the synthesis of more complex, biologically active molecules. Due to its alkylating nature, it would be expected to exhibit cytotoxicity if introduced into biological systems.

Experimental Protocols and Applications

The primary application of this compound is in organic synthesis. A common experimental protocol would involve its use as an electrophile in substitution reactions.

Generalized Experimental Protocol: Nucleophilic Substitution

-

Reaction Setup: this compound is dissolved in a suitable aprotic polar solvent (e.g., acetone, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophile Addition: A nucleophile (e.g., an amine, thiol, or cyanide salt) is added to the solution, often dropwise if the reaction is exothermic.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically by column chromatography or distillation, to isolate the desired substituted product.

This synthetic utility is visualized in the logical workflow diagram below.

References

Synthesis of 1,3-Dibromo-2-methylbutane from 3-methyl-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed two-step synthesis route for 1,3-dibromo-2-methylbutane, commencing from the readily available starting material, 3-methyl-1-butene (B165623). This document outlines the strategic reaction pathway, detailed experimental protocols, and the underlying mechanistic principles of each transformation.

Synthetic Strategy Overview

The synthesis of this compound from 3-methyl-1-butene is most effectively achieved through a two-step radical-mediated pathway. A direct single-step conversion is not feasible due to the specific regiochemical requirements for the introduction of the two bromine atoms. The proposed strategy involves:

-

Allylic Bromination: Introduction of a bromine atom at the allylic C-3 position of 3-methyl-1-butene via a free-radical substitution reaction using N-bromosuccinimide (NBS).

-

Anti-Markovnikov Hydrobromination: Subsequent addition of hydrogen bromide (HBr) across the remaining double bond in the presence of a radical initiator (e.g., peroxides) to regioselectively install the second bromine atom at the C-1 position.

This approach leverages the distinct reactivity of allylic hydrogens and the predictable outcome of radical additions to alkenes.

Reaction Pathways and Mechanisms

The overall synthetic transformation is depicted below, followed by detailed mechanistic pathways for each step.

Caption: Overall two-step synthesis pathway.

Step 1: Allylic Bromination of 3-methyl-1-butene

This reaction proceeds via a free-radical chain mechanism, where N-bromosuccinimide serves as a source of a low concentration of bromine radicals.[1][2]

Caption: Free-radical mechanism for allylic bromination.

Step 2: Anti-Markovnikov Hydrobromination

The addition of HBr in the presence of peroxides follows a free-radical chain reaction, leading to the anti-Markovnikov product.[3][4] The bromine radical adds to the less substituted carbon of the double bond to generate a more stable secondary carbon radical.

Caption: Free-radical mechanism for HBr addition.

Experimental Protocols

The following are detailed experimental methodologies for the proposed synthesis.

Step 1: Synthesis of 3-bromo-3-methyl-1-butene

Materials and Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

3-methyl-1-butene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) (Note: Benzene may also be used as a solvent)

-

Radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-1-butene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC). The completion is often indicated by the succinimide floating at the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by water, and finally with brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, 3-bromo-3-methyl-1-butene, can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

Materials and Equipment:

-

Gas dispersion tube (bubbler)

-

Three-necked round-bottom flask with a magnetic stirrer

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid

-

3-bromo-3-methyl-1-butene

-

Anhydrous ether or other suitable non-polar solvent

-

Radical initiator (e.g., benzoyl peroxide)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-bromo-3-methyl-1-butene (1.0 eq) in anhydrous ether in a three-necked flask cooled in a low-temperature bath.

-

Add a catalytic amount of a peroxide initiator.

-

Bubble anhydrous HBr gas through the solution via a gas dispersion tube. Alternatively, add a solution of HBr in acetic acid dropwise. The reaction is exothermic and the temperature should be maintained.

-

Continue the addition of HBr until the starting material is consumed (monitored by TLC or GC).

-

Once the reaction is complete, carefully quench by pouring the mixture into a cold, saturated sodium bicarbonate solution to neutralize excess HBr.

-

Extract the aqueous layer with ether.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The final product, this compound, can be purified by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in this synthesis.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-methyl-1-butene | CH₂(CH)CH(CH₃)₂ | C₅H₁₀ | 70.13 | 20.1 | 0.627 |

| 3-bromo-3-methyl-1-butene | CH₂(CH)C(Br)(CH₃)₂ | C₅H₉Br | 149.03 | 114-115 | 1.221 |

| This compound | CH₂BrCH(CH₃)CH(Br)CH₃ | C₅H₁₀Br₂ | 229.94 | ~180-190 (est.) | ~1.6-1.7 (est.) |

| Reaction Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 3-methyl-1-butene | NBS, ROOR/hν | 3-bromo-3-methyl-1-butene | 70-85% |

| 2 | 3-bromo-3-methyl-1-butene | HBr, ROOR | This compound | 60-80% |

Note: Yields are estimates based on typical outcomes for these reaction types and may vary depending on specific experimental conditions.

Concluding Remarks

The described two-step synthesis provides a logical and robust method for the preparation of this compound from 3-methyl-1-butene. The success of this synthesis hinges on the careful control of reaction conditions to favor the desired radical pathways and minimize competing side reactions, such as electrophilic addition. The protocols provided herein serve as a foundational guide for researchers to adapt and optimize for their specific laboratory settings and purity requirements.

References

- 1. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

The Elusive Synthesis of 1,3-Dibromo-2-methylbutane: A Review of Electrophilic Addition Principles

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into the electrophilic addition mechanism for the formation of 1,3-dibromo-2-methylbutane. Extensive investigation into established chemical literature and reaction databases reveals that the direct synthesis of this compound via a simple electrophilic addition of hydrobromic acid (HBr) to isoprene (B109036) (2-methyl-1,3-butadiene) is not a documented or mechanistically favored pathway. The structure of the target molecule, a saturated dibromoalkane, is inconsistent with the typical products of electrophilic addition to a conjugated diene like isoprene. This document will elucidate the well-established mechanisms of electrophilic addition to isoprene and other relevant substrates, clarifying why the formation of this compound is not the expected outcome.

The True Products of Isoprene Electrophilic Addition

The reaction of isoprene with one equivalent of HBr is a classic example of electrophilic addition to a conjugated diene, governed by the principles of kinetic and thermodynamic control. The reaction proceeds through the formation of a resonance-stabilized allylic carbocation. Protonation of isoprene can occur at either C1 or C4. Protonation at C1 is favored as it leads to a more stable tertiary allylic carbocation, which is also stabilized by resonance.

This resonance-stabilized carbocation has two electrophilic centers, at C2 and C4. Attack by the bromide nucleophile at these positions leads to two primary products: the 1,2-adduct and the 1,4-adduct.

-

1,2-Addition Product (Kinetic Product): 3-bromo-3-methyl-1-butene. This product is typically favored at lower temperatures as it is formed faster due to the proximity of the bromide ion to the C2 carbocation.

-

1,4-Addition Product (Thermodynamic Product): 1-bromo-3-methyl-2-butene. This product is more stable due to the more substituted double bond and is the major product at higher temperatures, where the reaction is reversible and reaches equilibrium.

The reaction with a second equivalent of HBr would lead to further addition across the remaining double bond, resulting in a saturated dibromoalkane. However, the resulting products would be isomers of dibromo-2-methylbutane, such as 2,3-dibromo-2-methylbutane (B1619756) (from the 1,2-adduct) or 1,2-dibromo-3-methylbutane (B87708) (from the 1,4-adduct after rearrangement) and 1,3-dibromo-3-methylbutane, not this compound.

Mechanistic Pathways of Electrophilic Addition to Isoprene

The following diagrams illustrate the established mechanism for the electrophilic addition of one equivalent of HBr to isoprene.

Caption: Electrophilic addition of HBr to isoprene.

Alternative Synthetic Routes and Their Products

Investigations into alternative starting materials that might lead to this compound have also been considered.

Free Radical Bromination of 2-Methylbutane

The reaction of 2-methylbutane with bromine (Br₂) in the presence of UV light proceeds via a free radical mechanism. The selectivity of bromination favors the substitution of the most substituted hydrogen atom due to the stability of the resulting free radical (tertiary > secondary > primary). Therefore, the major product of this reaction is 2-bromo-2-methylbutane . Other monobrominated isomers, such as 1-bromo-2-methylbutane, 2-bromo-3-methylbutane, and 1-bromo-3-methylbutane, are formed as minor products. Further bromination would lead to a complex mixture of dibrominated products, but the selective formation of this compound is highly unlikely.

Electrophilic Addition of HBr to Methyl-Substituted Butenes

-

3-Methyl-1-butene (B165623): The addition of HBr to 3-methyl-1-butene initially forms a secondary carbocation. This carbocation can undergo a hydride shift to form a more stable tertiary carbocation. The subsequent attack of the bromide ion leads to two products: 2-bromo-3-methylbutane and the major product, 2-bromo-2-methylbutane .

-

2-Methyl-1-butene (B49056): The addition of HBr to 2-methyl-1-butene proceeds through a tertiary carbocation, leading to the formation of 2-bromo-2-methylbutane as the major product.

-

2-Methyl-2-butene (B146552): The addition of HBr to 2-methyl-2-butene also forms a tertiary carbocation, resulting in 2-bromo-2-methylbutane .

None of these common electrophilic addition reactions yield this compound as a primary product.

Data Presentation

Due to the lack of documented synthesis of this compound via electrophilic addition to isoprene or other common precursors, no quantitative data regarding reaction yields, conditions, or spectroscopic analysis can be provided in the context of the requested mechanism.

Experimental Protocols

Similarly, the absence of established procedures for the target synthesis prevents the inclusion of detailed experimental methodologies.

Conclusion

Caption: Hypothetical multi-step synthesis of this compound.

Methodological & Application

Synthesis of Heterocycles Using 1,3-Dibromo-2-methylbutane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1,3-dibromo-2-methylbutane as a key starting material. The methodologies described herein are based on established synthetic routes for forming four-membered rings from 1,3-dihaloalkanes and are adapted for this specific substituted precursor. These protocols are intended to serve as a foundational guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Heterocyclic scaffolds are fundamental components of a vast array of pharmaceuticals and biologically active compounds. The unique conformational constraints and electronic properties of small, strained rings, such as azetidines, thietanes, and oxetanes, make them attractive motifs in modern drug design. This compound serves as a versatile C4 synthon for the construction of these valuable heterocyclic systems through cyclization reactions with various nucleophiles. The presence of a methyl group on the carbon backbone offers a point of substitution that can be exploited to modulate the physicochemical and pharmacological properties of the resulting heterocycles.

Application Notes

The synthesis of heterocycles from this compound typically proceeds via an intramolecular nucleophilic substitution (SN2) reaction. A bifunctional nucleophile first displaces one of the bromide leaving groups, followed by an intramolecular cyclization to displace the second bromide, forming the heterocyclic ring. The methyl substituent at the 2-position can influence the reaction kinetics and regioselectivity, potentially favoring the formation of 3-methyl-substituted heterocycles.

Key Applications:

-

Azetidines: N-substituted 3-methylazetidines are accessible through the reaction of this compound with primary amines.[1][2] The azetidine (B1206935) ring is a valuable scaffold in medicinal chemistry, known to improve properties such as metabolic stability and aqueous solubility.[1]

-

Thietanes: The reaction with a sulfur nucleophile, such as sodium sulfide (B99878), provides a route to 3-methylthietane (B13819013).[3][4] Thietanes are of interest for their unique chemical reactivity and have been incorporated into various biologically active molecules.

-

Oxetanes: While direct cyclization with hydroxide (B78521) can be challenging, the synthesis of 3-methyloxetanes can be achieved from the corresponding 1,3-diol, which can be conceptually derived from this compound. The Williamson ether synthesis is a common strategy for forming the oxetane (B1205548) ring.

Experimental Protocols

The following protocols are generalized procedures adapted for the use of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Synthesis of N-Substituted 3-Methylazetidines

This protocol describes the synthesis of N-substituted 3-methylazetidines from this compound and a primary amine.[1][5]

Reaction Scheme:

Caption: General synthesis of N-substituted 3-methylazetidines.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the primary amine (1.2 equivalents) in the chosen anhydrous solvent, add the base (2.5 equivalents).

-

Add a solution of this compound (1.0 equivalent) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (or an appropriate temperature for the chosen solvent) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted 3-methylazetidine.

Protocol 2: Synthesis of 3-Methylthietane

This protocol outlines the synthesis of 3-methylthietane via the reaction of this compound with sodium sulfide.[3][4][6]

Reaction Scheme:

Caption: Synthesis of 3-methylthietane.

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol or DMF

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve sodium sulfide nonahydrate (1.1 equivalents) in the chosen solvent in a round-bottom flask.

-

Add a solution of this compound (1.0 equivalent) in the same solvent to the flask.

-

Heat the mixture to reflux and monitor the reaction by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

-

Further purification can be achieved by fractional distillation.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of representative heterocycles from this compound, based on typical yields reported for analogous reactions with 1,3-dibromopropane.[1][5]

Table 1: Synthesis of N-Substituted 3-Methylazetidines

| Entry | Primary Amine (R-NH₂) | Product | Typical Yield (%) |

| 1 | Benzylamine | 1-Benzyl-3-methylazetidine | 65-75 |

| 2 | Aniline | 3-Methyl-1-phenylazetidine | 50-60 |

| 3 | Cyclohexylamine | 1-Cyclohexyl-3-methylazetidine | 60-70 |

Table 2: Synthesis of 3-Methylthietane

| Entry | Sulfur Nucleophile | Product | Typical Yield (%) |

| 1 | Sodium Sulfide | 3-Methylthietane | 40-50 |

Signaling Pathways and Experimental Workflows

The synthesis of these heterocycles does not directly involve biological signaling pathways. However, the resulting compounds can be used as scaffolds to design molecules that interact with such pathways. The experimental workflow for these syntheses is a standard procedure in synthetic organic chemistry.

Experimental Workflow Diagram:

Caption: A generalized experimental workflow for heterocyclic synthesis.

References

Application Notes and Protocols: Formation and Utility of Grignard Reagents from 1,3-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formation of Grignard reagents from 1,3-Dibromo-2-methylbutane. The reaction of 1,3-dihaloalkanes with magnesium can lead to a variety of products, including mono-Grignard reagents, di-Grignard reagents, and cyclized products. The presence of a methyl group at the 2-position of the butane (B89635) chain introduces steric and electronic effects that influence the reaction pathway. Understanding and controlling these pathways are crucial for the synthesis of valuable intermediates in organic synthesis and drug development. This document outlines the potential reaction outcomes, provides a detailed experimental protocol for a representative reaction, and discusses the applications of the resulting organometallic reagents, particularly in the context of medicinal chemistry.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The preparation of Grignard reagents from dihaloalkanes presents unique challenges and opportunities. Depending on the chain length and substitution pattern of the dihalide, the reaction with magnesium can yield mono-Grignard reagents, di-Grignard reagents, or undergo intramolecular cyclization.[3] In the case of 1,3-dihaloalkanes, the formation of a three-membered ring is a common competing reaction.

This compound serves as an interesting substrate for Grignard reagent formation. The methyl substituent at the 2-position can influence the regioselectivity of the initial magnesium insertion and the subsequent reactivity of the resulting organometallic species. The potential products include a mono-Grignard reagent, a di-Grignard reagent, or a substituted cyclopropylmethylmagnesium bromide. The latter is of particular interest as the cyclopropyl (B3062369) moiety is a valuable structural motif in medicinal chemistry, known to enhance metabolic stability, potency, and other desirable drug-like properties.[4][5]

Reaction Pathways and Expected Products

The reaction of this compound with magnesium can proceed through several pathways, as illustrated below. The product distribution is highly dependent on the reaction conditions, including the solvent, temperature, and the rate of addition of the dihalide.

Figure 1. Potential reaction pathways for the formation of a Grignard reagent from this compound.

Quantitative Data

While specific yield data for the Grignard reaction with this compound is not extensively reported in the literature, data from analogous 1,3-dihaloalkanes can provide valuable insights into the expected product distribution. The formation of di-Grignard reagents from 1,3-dibromides can be challenging, with yields often being modest due to competing cyclization reactions. For instance, the di-Grignard reagent from 1,3-dibromocyclopentane has been obtained in yields greater than 45%, while the corresponding reagent from 1,3-dibromocyclobutane (B6250088) was formed in less than 9% yield.[3] The presence of substituents, such as in 1,3-dibromo-2,2-dimethylpropane, can facilitate the formation of the di-Grignard reagent.[3]

| Substrate | Product(s) | Reported Yield (%) | Reference |

| 1,3-Dibromocyclopentane | 1,3-Di(bromomagnesio)cyclopentane | > 45 | [3] |

| 1,3-Dibromocyclobutane | 1,3-Di(bromomagnesio)cyclobutane | < 9 | [3] |

| 1,3-Dibromo-2,2-dimethylpropane | 1,3-Di(bromomagnesio)-2,2-dimethylpropane | Not specified | [3] |

| 1,3-Dibromopropane | Cyclopropane and other products | Low yield of di-Grignard | N/A |

Experimental Protocol: Preparation of Grignard Reagent from this compound

This protocol is a general guideline and may require optimization based on the desired product (mono-Grignard, di-Grignard, or cyclized product). All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Round-bottom flask, three-necked, oven-dried

-

Reflux condenser, oven-dried

-

Pressure-equalizing dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar)

-

Heating mantle or oil bath

Procedure:

Figure 2. General workflow for the preparation of the Grignard reagent.

Step-by-Step Method:

-

Apparatus Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.

-

Reagent Preparation: Place the magnesium turnings (1.2 equivalents per bromine atom for di-Grignard formation) and a small crystal of iodine into the reaction flask. In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

-

Initiation: Add a small portion (approx. 10%) of the this compound solution from the dropping funnel to the stirred magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun. The disappearance of the brown iodine color and the onset of gentle reflux indicate the start of the reaction.

-

Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux of the solvent. This controlled addition is crucial to manage the exothermic reaction and can influence the product distribution.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (if necessary) for an additional 1-2 hours to ensure complete reaction of the magnesium. The final mixture will typically be a grayish-brown, cloudy solution.

-

Quantification (Optional but Recommended): The concentration of the resulting Grignard reagent can be determined by titration before use in subsequent reactions.

Applications in Drug Development

The Grignard reagents derived from this compound, particularly the cyclopropyl-containing species, are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6]

-

Introduction of Substituted Cyclopropyl Moieties: The cyclopropyl ring is a prevalent structural motif in many approved drugs and clinical candidates.[4] It can act as a bioisostere for a double bond or a gem-dimethyl group, improving metabolic stability and binding affinity. The Grignard reagent formed through intramolecular cyclization provides a direct route to introduce a substituted cyclopropyl group into a target molecule.

-

Synthesis of Novel Scaffolds: The di-Grignard reagent, if successfully formed, can be used as a C4-building block to construct carbocyclic and heterocyclic ring systems, which are common scaffolds in drug molecules.

-

Lead Optimization: In drug discovery programs, the ability to readily synthesize analogs with different substitution patterns is crucial for lead optimization. The Grignard reagents from this compound offer a versatile platform for creating a library of compounds with a substituted cyclopropyl or a branched alkyl chain for structure-activity relationship (SAR) studies. For example, the Grignard reaction is a key step in the industrial production of Tamoxifen, a drug used in the treatment of breast cancer.[7]

Conclusion